

# Application Notes: SR9011 Hydrochloride for Circadian Rhythm Entrainment

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Compound of Interest				
Compound Name:	SR9011 hydrochloride			
Cat. No.:	B3049455	Get Quote		

#### Introduction

SR9011 hydrochloride is a synthetic, potent, and specific agonist for the nuclear receptors REV-ERBα and REV-ERBβ[1][2]. These receptors are critical components of the core molecular clock that drives circadian rhythms in mammals[3]. The circadian clock, centered in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates 24-hour rhythms in behavior, metabolism, and physiology[4][5]. REV-ERBs function as transcriptional repressors of key clock genes, notably Bmal1 and Clock[6][7]. By activating REV-ERBs, SR9011 provides a powerful chemical tool to pharmacologically modulate the circadian clock, making it invaluable for research into sleep disorders, metabolic diseases, and the fundamental biology of circadian rhythms[4][8][9].

#### Mechanism of Action

SR9011 binds to the REV-ERB $\alpha$  and REV-ERB $\beta$  proteins, enhancing their repressive activity on target gene transcription[1][10]. The core circadian clock operates through a series of transcriptional-translational feedback loops. The positive limb involves the BMAL1:CLOCK heterodimer driving the expression of Period (Per) and Cryptochrome (Cry) genes. The PER:CRY protein complex then translocates to the nucleus to inhibit BMAL1:CLOCK activity, thus forming the negative feedback loop.

REV-ERBα/β forms a secondary, stabilizing loop by directly repressing the transcription of Bmal1[4][6]. By activating REV-ERB, SR9011 enhances this repression, leading to a disruption or phase shift in the core clock machinery[4][6]. This modulation extends from the central clock



in the SCN to peripheral clocks in tissues like the liver, skeletal muscle, and adipose tissue, thereby altering rhythms of metabolism and behavior[4][10].

### **Data Presentation**

Table 1: In Vitro Effects of SR9011 on Circadian

**Machinery** 

Cell Type/Model	SR9011 Concentration	Key Findings	Reference
HepG2 cells	IC50: 620 nM (for Bmal1 promoter)	Suppressed BMAL1 mRNA expression in a REV-ERBα/β- dependent manner.	[4]
Per2:luc SCN Explants	10 μΜ	Reversibly inhibited circadian oscillations, suppressing amplitude with no effect on the period.	[4]
Primary Microglia	5 μΜ	Disrupted the rhythmic expression of Bmal1 and Clock; caused a phase shift in Per2 rhythm.	[6][11]
Primary Microglia	5 μΜ	Decreased mitochondrial respiration, ATP production, and metabolic gene expression.	[6][12]

### Table 2: In Vivo Effects of SR9011 in Murine Models



Animal Model	Dosage & Administration	Housing	Key Findings	Reference
C57BL/6 Mice	100 mg/kg, single i.p. injection	Constant Darkness (D:D)	Resulted in the loss of the subsequent active period of locomotor activity.	[3][4]
C57BL/6 Mice	100 mg/kg, single i.p. injection	12h:12h Light- Dark (L:D)	Caused a 1-3 hour delay in the onset of nocturnal locomotor activity.	[4]
C57BL/6 Mice	100 mg/kg, single i.p. injection	Constant Darkness (D:D)	Altered hypothalamic clock gene expression: enhanced Per2 amplitude, suppressed Cry2, and eliminated Npas2 rhythm.	[4]
Balb/c & C57BL/6 Mice	100 mg/kg, i.p., twice daily for 10-12 days	L:D Cycle	Caused weight loss via decreased fat mass with no change in food intake; increased oxygen consumption (energy expenditure).	[4][8][13]



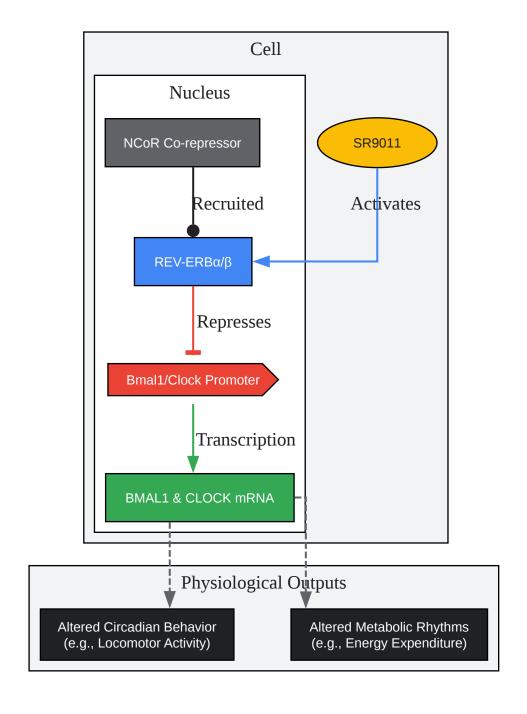
C57BL/6 Mice	100 mg/kg, single i.p. injection	L:D Cycle	Altered the circadian pattern of metabolic gene expression in the liver, skeletal muscle, and adipose tissue.	4]
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Table 3: Pharmacological Properties of SR9011

Parameter	Value	Target	Assay	Reference
IC50	790 nM	REV-ERBα	Cotransfection Assay	[4]
IC50	560 nM	REV-ERBβ	Cotransfection Assay	[4]
IC50	620 nM	REV-ERBα	Bmal1 Promoter- driven Luciferase Reporter	[4]

# **Signaling Pathway and Workflow Diagrams**

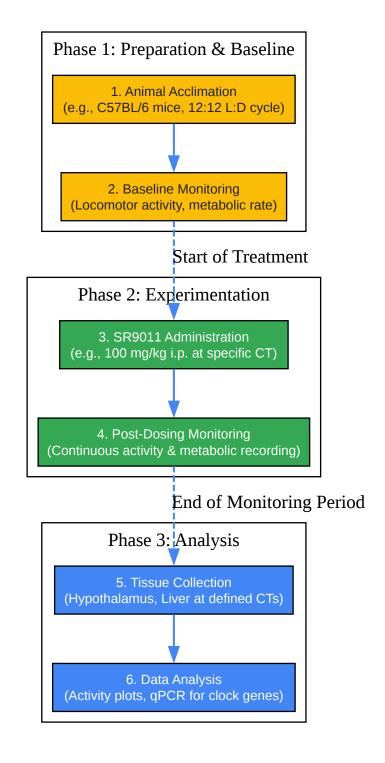




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Caption: SR9011 signaling pathway in circadian rhythm regulation.





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Caption: Experimental workflow for in vivo SR9011 studies.

### **Experimental Protocols**



# Protocol 1: In Vivo Circadian Entrainment and Gene Expression Analysis in Mice

This protocol is adapted from methodologies used in foundational studies of SR9011[4].

- 1. Materials and Reagents
- SR9011 hydrochloride
- Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline)
- Male C57BL/6 mice (8-10 weeks old)
- Standard rodent chow and water
- Locomotor activity monitoring system (e.g., running wheels)
- Comprehensive Laboratory Animal Monitoring System (CLAMS) (optional, for metabolic studies)
- RNA extraction kits, reverse transcription reagents, qPCR master mix, and primers for clock genes (Bmal1, Per2, Cry2, Npas2, housekeeping gene).
- 2. Animal Housing and Acclimation
- House mice individually in cages equipped with running wheels.
- Maintain animals under a strict 12-hour light:12-hour dark (L:D) cycle for at least two weeks for acclimation and rhythm stabilization.
- For constant darkness (D:D) experiments, transfer mice from L:D to D:D. The time of previous lights-off is designated as Circadian Time 12 (CT12).
- 3. SR9011 Administration
- Prepare a fresh solution of SR9011 in the vehicle at a concentration suitable for a 100 mg/kg dose in a low-volume injection (e.g., 10 mg/mL for a 10 mL/kg injection volume).



- For acute studies, administer a single intraperitoneal (i.p.) injection of SR9011 or vehicle at the desired circadian time (e.g., CT0, the beginning of the subjective day)[4].
- For chronic studies, administer injections twice daily (b.i.d.), typically at CT0 and CT12, for the duration of the experiment (e.g., 10-12 days)[4][13].
- 4. Locomotor Activity Monitoring
- Continuously record wheel-running activity throughout the acclimation and experimental periods.
- Analyze the data to generate actograms, which visualize the timing and intensity of activity.
- Quantify changes in activity onset, total activity, and period length following SR9011
   administration compared to baseline and vehicle controls. A delay in the onset of nocturnal
   activity is an expected outcome in L:D conditions[4].
- 5. Gene Expression Analysis
- Following the final injection (in a time-course study), euthanize groups of mice (n=4-6 per group) at specific circadian times (e.g., CT0, CT6, CT12, CT18)[4].
- Immediately dissect the hypothalamus and liver, snap-freeze tissues in liquid nitrogen, and store them at -80°C.
- Extract total RNA from the tissues using a standard kit.
- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative PCR (qPCR) using specific primers for target clock genes and a stable housekeeping gene for normalization.
- Analyze the relative expression levels to determine changes in the amplitude and phase of clock gene oscillations.

# Protocol 2: In Vitro Clock Gene Rhythm Disruption in Microglia

### Methodological & Application





This protocol is based on methods for studying the effects of SR9011 on the peripheral clock in cultured cells[6][12].

- 1. Materials and Reagents
- Primary microglia or a suitable immortalized cell line.
- Cell culture medium (e.g., DMEM) with supplements.
- Dexamethasone (for synchronization).
- SR9011 hydrochloride (stock solution in DMSO).
- DMSO (vehicle control).
- RNA extraction and qPCR reagents as listed in Protocol 1.
- 2. Cell Culture and Synchronization
- Culture primary microglia in appropriate flasks or plates until they reach a confluent monolayer.
- To synchronize the cellular clocks, replace the culture medium with a medium containing 100
   nM dexamethasone and incubate for 2 hours.
- After 2 hours, remove the dexamethasone-containing medium and replace it with fresh, serum-free medium. This time point is considered time 0.
- 3. SR9011 Treatment
- Immediately after synchronization, treat the cells with SR9011 at a final concentration of 5
  μM or with an equivalent volume of DMSO as a vehicle control[6].
- Maintain the cells in a standard incubator for the duration of the time-course experiment.
- 4. Sample Collection and Gene Expression Analysis



- Harvest cells at multiple time points following treatment (e.g., every 4 or 6 hours for a 24- or 48-hour period).
- At each time point, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit.
- Extract total RNA and perform RT-gPCR as described in Protocol 1 (Section 5.3 5.6).
- Analyze the data to assess the disruption of rhythmic expression of clock genes like Bmal1 and Clock and phase shifts in genes like Per2, comparing SR9011-treated cells to vehicle controls[6][11].

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